2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Agrochemical Discovery QSAR Insecticide Design

This specific N-(5-aryl-1,3,4-thiadiazol-2-yl)amide features a 2,4-dichlorobenzamide moiety and a 3-methylphenyl group on the thiadiazole ring. This exact substitution pattern is crucial for SAR and QSAR model validation, as regioisomers (e.g., 2,5-dichloro or 4-methylphenyl analogs) exhibit divergent activities. It serves as an essential physical validation tool for in silico predictions of nematocidal and antibacterial activity, bridging computational and biological research.

Molecular Formula C16H11Cl2N3OS
Molecular Weight 364.24
CAS No. 392241-30-4
Cat. No. B2882165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS392241-30-4
Molecular FormulaC16H11Cl2N3OS
Molecular Weight364.24
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H11Cl2N3OS/c1-9-3-2-4-10(7-9)15-20-21-16(23-15)19-14(22)12-6-5-11(17)8-13(12)18/h2-8H,1H3,(H,19,21,22)
InChIKeyJCXRQHZILQWKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-30-4) as a Research Compound


2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-30-4) is a synthetic small molecule belonging to the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide class [1]. It is primarily utilized as a research tool in agrochemical discovery and medicinal chemistry, where the 1,3,4-thiadiazole core serves as a key heteroaromatic scaffold for bioisosteric replacement and structure-activity relationship (SAR) exploration . The compound is characterized by a 2,4-dichlorobenzamide moiety linked to a 5-(3-methylphenyl)-1,3,4-thiadiazole unit, giving it a molecular formula of C16H11Cl2N3OS and a molecular weight of 364.24 g/mol .

Critical Differentiation of 2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide from Generic Analogs


Substituting this compound with a generic N-(5-aryl-1,3,4-thiadiazol-2-yl)amide is not scientifically valid due to the profound impact of regioisomeric and positional variations on biological activity. Quantitative structure-activity relationship (QSAR) studies on this scaffold have demonstrated that the electronic properties and hydrophobicity of substituents on both the benzamide and the 5-phenyl ring critically determine larvicidal and enzyme inhibitory potency [1]. Specifically, the 2,4-dichloro substitution pattern on the benzamide ring has been identified as a favorable fragment for nematocidal and antibacterial activities in in silico models, an effect not guaranteed by other halogenation patterns [2]. Furthermore, the 3-methyl group on the 5-phenyl ring exerts distinct electronic and steric effects compared to the 4-methyl or unsubstituted analogs, directly influencing the compound's interaction with biological targets [1].

Quantitative Comparative Evidence for 2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide


Comparative QSAR Advantage of 2,4-Dichloro versus 2,5-Dichloro Benzamide Substitution

In QSAR-guided design of nematocidal N-(1,3,4-thiadiazol-2-yl)benzamides, the 2,4-diCl substituent on the benzamide ring is explicitly identified as one of two synergistic substituents (R1 = CF3 or 2,4-diCl) that, in combination with specific R2 groups, yields promising agrochemical performance [1]. This is a class-level inference for the target compound. In contrast, the positional isomer with a 2,5-dichloro substitution (CAS 392241-34-8) represents an untested regioisomer not validated in the same QSAR models, introducing significant uncertainty for procurement where predictive activity is required .

Agrochemical Discovery QSAR Insecticide Design Regioisomer Differentiation

Electronic Effect Differentiation: 3-Methyl vs. 4-Methyl Substitution on the 5-Phenyl Ring

QSAR analysis of 29 N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]benzamides revealed that the position of substituents on the 5-phenyl ring of the thiadiazole significantly modulates larvicidal activity [1]. Specifically, introduction of electron-donating groups such as methyl (Me) at the ortho position of the benzoyl moiety was found to be qualitatively favorable for activity [1]. While this finding pertains to the benzamide ring, the core principle—that the methyl group's position alters electronic distribution and target interaction—applies to the 5-phenyl ring as well. The target compound bears a 3-methyl group, which presents a distinct electronic and steric profile compared to the 4-methyl analog (CAS 332407-67-7), potentially leading to differential target binding.

Insect Growth Regulators QSAR Substituent Electronic Effects Bioisosterism

Structural Isomer Differentiation: Benzamide vs. Thiadiazole-Phenyl Dichloro Placement

A critical structural distinction exists between the target compound and its constitutional isomer N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (CAS 331818-35-0). In the target compound, the 2,4-dichloro substitution resides on the benzamide moiety, whereas in the isomer, it is on the 5-phenyl ring of the thiadiazole. This fundamental structural swap profoundly alters the pharmacophore: QSAR studies indicate that the electronic properties of substituents on the 5-phenyl ring primarily influence the thiadiazole core's electron distribution, while substituents on the benzamide ring modulate amide bond stability and hydrogen-bonding capacity [1]. Consequently, these two isomers are expected to exhibit significantly different target binding profiles and metabolic stability, and cannot be used interchangeably in biological assays [2].

Medicinal Chemistry Pharmacophore Mapping Structural Isomerism Target Engagement

Hydrophobicity-Driven Activity Modulation Evidenced by Class-Level QSAR

The larvicidal activity of N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]benzamides is positively correlated with molecular hydrophobicity, as established by the quantitative regression analysis of 29 analogs [1]. The target compound, with a predicted logP of approximately 4.6-5.8 based on structurally related analogs (e.g., ChemSrc data for similar C16H11Cl2N3OS compounds showing logP of 5.85) , resides in a favorable lipophilicity range for cuticular penetration in insects. This is contrasted with less hydrophobic analogs bearing mono-chloro or unsubstituted benzamide rings, which would exhibit reduced membrane permeability.

Physicochemical Properties Hydrophobicity QSAR Modeling Bioavailability

Metabolic Stability Considerations: The Role of Piperonyl Butoxide Synergism in Class Analogs

Class-level QSAR studies revealed that the co-administration of piperonyl butoxide (an oxidative metabolism inhibitor) markedly increased the larvicidal activity of alkyl-substituted N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]benzamide derivatives [1]. This finding indicates that oxidative degradation is a significant metabolic clearance route for this chemotype. The target compound, bearing both a 3-methyl and a 2,4-dichloro substitution, presents a specific combination that may exhibit differential susceptibility to cytochrome P450-mediated oxidation compared to analogs with alternative substitution patterns. Researchers can use this compound as a probe to study metabolic stability in this series, with the expectation that activity enhancement by piperonyl butoxide co-treatment will indicate metabolic liability.

Metabolic Stability Insecticide Synergism Cytochrome P450 Oxidative Metabolism

Defined Research Applications for 2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Based on Differentiated Evidence


Agrochemical Lead Optimization: Insecticide SAR Probe with Defined Substitution Pattern

In agrochemical discovery programs targeting sap-feeding insect pests, this compound serves as a specific SAR probe to evaluate the contribution of the 2,4-dichlorobenzamide moiety combined with the 3-methylphenyl group on the thiadiazole ring. Unlike its 2,5-dichloro regioisomer (CAS 392241-34-8) or its 4-methylphenyl analog (CAS 332407-67-7), this compound allows researchers to isolate the electronic and steric effects of the 2,4-dichloro pattern and the meta-methyl substitution within the predictive frameworks established by QSAR studies [1]. The compound can be used as a reference standard in insecticidal activity assays against Aphis gossypii, Myzus persicae, and Bemisia tabaci, where its class has demonstrated activity [2].

In Silico Model Validation: Positive Control for Nematocidal and Antibacterial QSAR Models

Based on in silico-guided QSAR modeling, the 2,4-diCl substituent on the benzamide ring is explicitly identified as a favorable fragment for nematocidal (M. incognita) and antibacterial (X. oryzae pv. oryzae) activities [1]. Procuring this compound provides a physical validation tool to experimentally test the predictions of these models, bridging the gap between computational prediction and biological reality. This is particularly valuable for refining QSAR models and docking simulations against acetylcholinesterase and β-ketoacyl-ACP synthase targets.

Metabolic Stability Profiling: Cytochrome P450 Susceptibility Probe in Insecticide Discovery

Class-level evidence demonstrates that piperonyl butoxide synergism significantly enhances the activity of alkyl-substituted N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, implicating oxidative metabolism as a key clearance pathway [1]. This compound, with its 3-methyl substituent, is positioned within the subset of analogs that exhibit this synergism. It can be deployed in comparative metabolism studies to assess the oxidative stability of the chemotype, guiding subsequent structural modifications aimed at improving metabolic half-life.

Pharmacophore Elucidation: Structural Isomer Comparative Tool

To definitively map the pharmacophoric requirements of the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide scaffold, this compound (2,4-dichloro on benzamide, 3-methyl on 5-phenyl ring) should be tested in parallel with its constitutional isomer N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (CAS 331818-35-0). This head-to-head comparison is essential to distinguish whether the dichloro substitution is more efficacious on the benzamide ring or the thiadiazole-linked phenyl ring, a distinction that cannot be made without both isomers [2].

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